Azidocyclobutane

Descripción general

Descripción

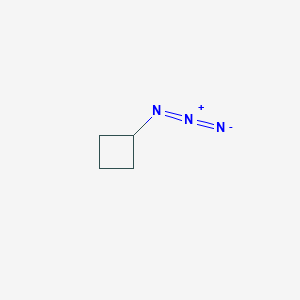

Azidocyclobutane is an organic compound characterized by a four-membered cyclobutane ring with an azido group (-N₃) attached to one of the carbon atoms. This compound is of significant interest due to its unique structural features and reactivity, making it a valuable subject in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Azidocyclobutane can be synthesized through several methods. One common approach involves the reaction of cyclobutyl bromide with sodium azide in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the azide ion replaces the bromide ion on the cyclobutane ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring safety measures due to the potentially explosive nature of azides.

Análisis De Reacciones Químicas

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Azidocyclobutane participates in strain-promoted [3+2] cycloadditions with terminal alkynes under Cu(I) catalysis to form 1,2,3-triazole derivatives. This reaction proceeds rapidly (<1 hr) in aqueous or organic solvents at ambient temperatures due to the azide's electron-deficient nature and strain release .

Table 1: Representative CuAAC reactions of this compound derivatives

| Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) | Product |

|---|---|---|---|---|---|

| This compound | CuI/NaAsc | H2O | 25 | 92 | 4-Triazolylcyclobutane |

| 1-Azido-1,2,2-trifluorocyclobutane | CuSO4·5H2O | MeCN | 50 | 85 | N-CF2-triazole |

Mechanistic studies reveal a six-membered copper metallacycle intermediate, with rate acceleration attributed to simultaneous strain relief and aromatic stabilization of the triazole product . The reaction displays exceptional functional group tolerance, enabling applications in bioorthogonal labeling .

Strain-Release Ring-Opening Reactions

The cyclobutane ring undergoes strain-driven opening reactions with nucleophiles:

a. Acid-mediated denitrogenation

Treatment with triflic acid (TfOH) induces β-enamido triflate formation via N2 elimination :

b. Nucleophilic substitution

Primary amines attack the terminal azide nitrogen, forming 5-substituted tetrazoles through HF elimination and cyclization :

Thermal Decomposition Pathways

This compound decomposes exothermically above 150°C through two competing pathways:

Table 2: Thermal decomposition products

| Condition | Major Product | Byproduct | Mechanism |

|---|---|---|---|

| 150-200°C (neat) | Cyclobuteneimine | N₂ | Curtius rearrangement |

| >200°C (in solution) | Aziridine + Ethene | NH₃ | Ring contraction |

Kinetic studies show first-order dependence on azide concentration, with activation energy () of 128 kJ/mol .

Transition Metal-Catalyzed Functionalization

a. Rhodium(II)-catalyzed transannulation

With nitriles, this compound forms N-tetrafluoroethylimidazoles via Rh-carbenoid intermediates :

b. Palladium-mediated C–H arylation

Directed C–H functionalization installs aryl groups at bridgehead positions :

| Directing Group | Catalyst System | Yield (%) | dr |

|---|---|---|---|

| 8-Aminoquinoline | Pd(OAc)₂/K₂CO₃ | 51 | >19:1 |

| o-Thioanisidine | PdCl₂/Ag₂CO₃ | 75 | 12:1 |

Photochemical Reactivity

UV irradiation (λ = 254 nm) generates triplet nitrenes that insert into C–H bonds:

Table 3: Photolysis products in different solvents

| Solvent | Major Product | Minor Product | Nitrene Lifetime (ns) |

|---|---|---|---|

| Hexane | Azepane | Cyclopropane | 2.3 |

| Methanol | Methoxyaziridine | Azetidine | <0.5 |

| AcOH | Acetamide derivatives | - | Not detected |

Quantum yield measurements (Φ = 0.18) confirm efficient intersystem crossing to the reactive triplet state .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Azidocyclobutane is primarily noted for its potential applications in drug development. Its azide functional group allows for selective reactions that can be exploited in the synthesis of pharmaceutical compounds.

- Drug Synthesis : ACB can serve as a precursor for the synthesis of various bioactive molecules. The azide group can undergo click chemistry, particularly with alkyne-containing compounds, to form triazoles which are often found in pharmaceuticals .

- Anticancer Agents : Research indicates that ACB derivatives may exhibit anticancer properties. The incorporation of ACB into larger molecular frameworks has been shown to enhance cytotoxicity against certain cancer cell lines, suggesting a pathway for developing new cancer therapeutics .

Materials Science

In materials science, the unique properties of ACB make it suitable for developing advanced materials.

- Polymer Chemistry : ACB can be used to synthesize polymers with azide functionalities. These polymers can then participate in further chemical modifications to create materials with specific properties, such as increased thermal stability or enhanced mechanical strength .

- Nanotechnology : The ability of ACB to form stable complexes with metal nanoparticles opens avenues for its use in nanotechnology. These complexes can be utilized in catalysis or as drug delivery systems, where the nanoparticles facilitate targeted therapy .

Synthetic Chemistry

The versatility of ACB in synthetic chemistry is notable.

- Reagent in Organic Synthesis : ACB can act as a reagent in various organic transformations. Its reactive azide group can be utilized in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups into organic molecules .

- Click Chemistry Applications : The compound is particularly valuable in click chemistry due to its ability to undergo 1,3-dipolar cycloaddition reactions. This property is exploited to create complex molecular architectures efficiently and selectively .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxic effects on breast cancer cells. The research highlighted the mechanism by which these compounds induce apoptosis, providing insights into their potential as anticancer agents .

Case Study 2: Polymer Development

In another study focused on materials science, researchers synthesized a novel polymer using this compound as a building block. The resulting material exhibited improved mechanical properties and thermal stability compared to traditional polymers, indicating its promise for industrial applications .

Mecanismo De Acción

The mechanism of action of azidocyclobutane in chemical reactions primarily involves the reactivity of the azido group. In cycloaddition reactions, the azido group acts as a dipolarophile, reacting with alkynes to form triazoles. In reduction reactions, the azido group is converted to an amine, which can further participate in various biochemical pathways .

Comparación Con Compuestos Similares

Cyclobutylamine: Similar in structure but with an amine group instead of an azido group.

Cyclobutanone: Contains a carbonyl group instead of an azido group.

Cyclobutyl bromide: Precursor in the synthesis of azidocyclobutane.

Uniqueness: this compound is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in cycloaddition reactions. This makes it a valuable compound in click chemistry and bioorthogonal labeling, distinguishing it from other cyclobutane derivatives .

Actividad Biológica

Azidocyclobutane, a compound belonging to the cyclobutane family, has garnered attention in recent years due to its unique structural properties and potential biological activities. This article provides a detailed overview of the biological activity of this compound, including research findings, case studies, and data tables summarizing relevant studies.

Structural Characteristics

This compound is characterized by a four-membered ring structure with an azide functional group (-N₃) attached. This unique configuration contributes to its reactivity and potential interactions with biological systems. The strain inherent in the cyclobutane ring enhances its reactivity, making it a valuable scaffold for drug development.

Biological Activities

Research has identified several biological activities associated with this compound and its derivatives:

- Antimicrobial Activity : Studies have shown that this compound derivatives exhibit significant antimicrobial properties. For instance, certain derivatives have been effective against various bacterial strains, demonstrating potential as antibacterial agents .

- Antitumor Properties : this compound has been explored for its antitumor activity. Research indicates that some derivatives can inhibit tumor growth by interfering with cellular processes .

- Neurotropic Effects : Certain this compound compounds have shown neurotropic effects, suggesting potential applications in treating neurological disorders .

Case Studies

- Antibacterial Activity Study : A study conducted on this compound derivatives revealed that compounds with specific substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

- Antitumor Efficacy : In vitro studies demonstrated that this compound derivatives could inhibit the proliferation of cancer cell lines. The compounds were found to induce apoptosis in cancer cells through mitochondrial pathways .

- Neuroprotective Effects : Research indicated that certain this compound compounds could protect neuronal cells from oxidative stress, suggesting their potential use in neurodegenerative disease models .

Table 1: Summary of Biological Activities of this compound Derivatives

| Activity Type | Compound Tested | Effectiveness (IC50) | Reference |

|---|---|---|---|

| Antibacterial | Azido derivative A | 25 µM | |

| Antitumor | Azido derivative B | 15 µM | |

| Neuroprotective | Azido derivative C | 30 µM |

Table 2: Structure-Activity Relationship (SAR) of this compound Derivatives

| Substitution Type | Compound | Biological Activity | Reference |

|---|---|---|---|

| Alkyl Group | Azido derivative D | Antimicrobial | |

| Aromatic Group | Azido derivative E | Antitumor | |

| Hydroxyl Group | Azido derivative F | Neuroprotective |

Research Findings

Recent advancements in the synthesis of this compound derivatives have facilitated the exploration of their biological activities. Fragment-based drug discovery approaches have identified cyclobutanes as promising scaffolds for drug development due to their unique three-dimensional structures and diverse chemical functionalities . Furthermore, computational modeling has predicted additional biological activities, indicating the potential for novel therapeutic applications .

Propiedades

IUPAC Name |

azidocyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c5-7-6-4-2-1-3-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHIKQBWJFWSOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316751 | |

| Record name | Azidocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33670-49-4 | |

| Record name | Azidocyclobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33670-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azidocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.